Amitriptyline-d3 Hydrochloride
Overview
Description
Amitriptyline-d3 (hydrochloride) (CRM) is a certified reference material intended for use as an internal standard for the quantification of amitriptyline by GC- or LC-MS. Amitriptyline is categorized as a tricyclic antidepressant. This product is intended for analytical forensic applications.
Amitriptyline-d3 (hydrochloride) is an analytical reference material intended for use as an internal standard for the quantification of amitriptyline by GC- or LC-MS. Amitriptyline is categorized as a tricyclic antidepressant. This product is intended for research and forensic applications.
A new internal standard suitable for a wide variety of uses in LCMS or GCMS applications from forensic or clinical toxicology analysis to urine drug testing and isotope dilution methods. Amitriptyline, marketed as the brand drug Elavil, Tryptizol, or Laroxyl, is a tricyclic antidepressant used in the treatment of major depression, clinical/endogenous depression and involutional melancholia.
Mechanism of Action
Target of Action
Amitriptyline-d3 Hydrochloride, a deuterium-labeled version of Amitriptyline Hydrochloride, primarily targets the serotonin reuptake transporter (SERT) and the noradrenaline reuptake transporter (NET) . It inhibits these transporters, leading to an increase in the synaptic concentration of serotonin and noradrenaline . Additionally, it interacts with the dopamine reuptake transporter (DAT) and various receptors, including serotonin 5-HT 2A, 5-HT 2C, 5-HT 3, 5-HT 6, and 5-HT 7, noradrenaline α 1, histamine H 1, acetylcholine muscarinic receptors, and opiate σ 1 receptors .
Mode of Action
This compound exerts its function by blocking the reuptake of serotonin and noradrenaline, leading to an elevation of extracellular biogenic amine levels . This blockade results in an increased concentration of these neurotransmitters in the brain, which can subsequently enhance mood .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the reuptake of serotonin and noradrenaline. By inhibiting the reuptake of these neurotransmitters, this compound increases their concentration in the synaptic cleft, enhancing neurotransmission . This action can lead to downstream effects such as mood enhancement, which is beneficial in the treatment of depressive disorders .
Pharmacokinetics
This compound is absorbed from the gastrointestinal tract, with highly varying peak plasma concentrations occurring between 2 and 12 hours after administration . The bioavailability of the active drug is between 30% and 60%, due to extensive first-pass metabolism of the drug in the liver by the CYP2D6 enzyme . The elimination half-life varies from 10 to 50 hours, with an average of 15 hours . Within 24 hours, approximately 25–50% of a dose of Amitriptyline is excreted in the urine as inactive metabolites; small amounts are excreted in the bile .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of neurotransmitter levels in the brain. By inhibiting the reuptake of serotonin and noradrenaline, it increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and leading to mood enhancement . Additionally, this compound has been found to interfere with autophagy-mediated clearance of protein aggregates, which could have implications for neurodegenerative diseases .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s absorption can be affected by the pH level of the stomach, and its metabolism can be influenced by the individual’s liver function . Furthermore, the drug’s action can be modulated by the presence of other medications, potentially leading to drug-drug interactions . Therefore, the patient’s overall health status, diet, and medication regimen can all play a role in the drug’s action and efficacy .
Biochemical Analysis
Biochemical Properties
Amitriptyline-d3 Hydrochloride is an inhibitor of the serotonin reuptake transporter (SERT) and the noradrenaline reuptake transporter (NET), with Ki values of 3.45 nM and 13.3 nM for human SERT and NET, respectively . This suggests that this compound interacts with these enzymes, inhibiting their function and thereby increasing the concentration of serotonin and noradrenaline in the synaptic cleft .
Cellular Effects
This compound has been shown to have various effects on cells. It is known to influence cell function by impacting cell signaling pathways and gene expression . For instance, it has been reported to cause ECG changes and quinidine-like effects on the heart . It may inhibit ion channels necessary for cardiac repolarization in the upper micromolar range of therapeutic plasma concentrations .
Molecular Mechanism
The primary mechanism of action of this compound involves the inhibition of the reuptake of neurotransmitters such as norepinephrine and serotonin . By blocking the reuptake of these neurotransmitters, this compound increases their concentration at the synaptic clefts of the brain . This results in an enhancement of neurotransmission, which is believed to be responsible for its antidepressant effects .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, it has been reported that higher doses of Amitriptyline may lead to undesirable clinical conditions such as cardiac arrhythmia, anxiety, tachycardia, convulsion, and hyperglycemia . Therefore, accurate analytical methods for the quantification of Amitriptyline are crucial .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. For instance, it has been reported that higher doses of Amitriptyline caused an increase in nociceptive behavior in the formalin and capsaicin nociceptive tests, suggesting a potentiating effect .
Metabolic Pathways
This compound is metabolized primarily in the liver and is excreted both in feces and urine . The primary active metabolite of Amitriptyline is nortriptyline, which is produced by the demethylation of Amitriptyline in the liver by the CYP450 1A2 enzyme .
Transport and Distribution
This compound is absorbed from the gastrointestinal tract with highly varying peak plasma concentrations, occurring between 2 and 12 hours after administration . Nearly all (95%) of the available Amitriptyline is protein-bound .
Subcellular Localization
Given its mechanism of action, it is likely to be localized in the synaptic clefts in the brain where it exerts its effects by inhibiting the reuptake of neurotransmitters .
Properties
IUPAC Name |
N-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)-N-(trideuteriomethyl)propan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N.ClH/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20;/h3-6,8-12H,7,13-15H2,1-2H3;1H/i1D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYRPLNVJVHZGT-NIIDSAIPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C)CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675608 | |
Record name | Amitriptyline-d3 Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
342611-00-1 | |
Record name | Amitriptyline-d3 Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethyl-1-propanamine-d3 Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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